Superior Antifibrotic Potency in HFL1 Cells Compared to Pirfenidone and Nintedanib
In a head-to-head in vitro study on HFL1 lung fibroblast cells, PI3K/mTOR Inhibitor-13 inhibited proliferation at a nanomolar level, which was substantially more potent than the micromolar activity exhibited by the standard-of-care IPF drugs pirfenidone and nintedanib [1]. In an in vivo bleomycin-induced IPF model, oral administration of the compound at 3 mg/kg/day demonstrated a superior antifibrotic effect compared to pirfenidone at 100 mg/kg/day and nintedanib at 100 mg/kg/day [1]. These data highlight a significant efficacy window over existing therapies in the fibrosis indication.
| Evidence Dimension | Antifibrotic efficacy in vitro (proliferation inhibition) and in vivo (IPF model) |
|---|---|
| Target Compound Data | Nanomolar-level proliferation inhibition; Superior in vivo efficacy at 3 mg/kg/d |
| Comparator Or Baseline | Pirfenidone (micromolar-level, active at 100 mg/kg/d); Nintedanib (micromolar-level, active at 100 mg/kg/d) |
| Quantified Difference | ~30-fold lower effective dose in vivo for PI3K/mTOR Inhibitor-13 versus pirfenidone/nintedanib; nanomolar vs. micromolar potency in vitro |
| Conditions | HFL1 cell proliferation assay (0-2 µM, 48 h); Bleomycin-induced mouse IPF model; oral administration. |
Why This Matters
These data position the compound as a potentially transformative agent for IPF, offering efficacy at a fraction of the dose of current first-line therapies, which can be a critical differentiator in fibrosis drug development.
- [1] bioSeedin. PI3K/mTOR Inhibitor-13 data summary. Asset inhibited HFL1 cell proliferation in a nanomolar lever, much more effective than Pirfenidone and Nintedanib (micromolar level) for IPF in vitro. Asset showed better anti-fibrosis effect at 3 mg/kg/d dose than Pirfenidone (100 mg/kg/d) and Nintedanib (100 mg/kg/d) in vivo. View Source
